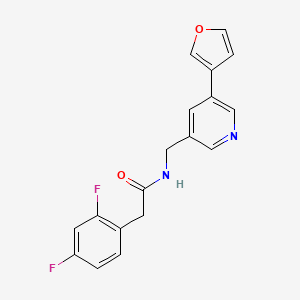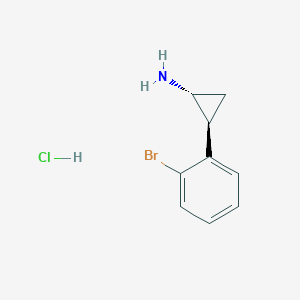
2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid is a complex organic compound characterized by the presence of an indole moiety fused with a cyclohexane ring
科学的研究の応用
2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid finds applications in various scientific domains:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process generally includes steps such as:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Using catalysts and controlled temperature conditions to enhance reaction efficiency.
Purification: Employing techniques like crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to simpler compounds using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
作用機序
The mechanism of action of 2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The indole moiety is known to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. The cyclohexane ring may contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
- 2-(2,3-Dihydro-indole-1-carbonyl)-benzoic acid
- Indole-3-carboxylic acid
- Indole-3-acetic acid
Comparison: Compared to these similar compounds, 2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid stands out due to its unique combination of the indole and cyclohexane moieties. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.
特性
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(12-6-2-3-7-13(12)16(19)20)17-10-9-11-5-1-4-8-14(11)17/h1,4-5,8,12-13H,2-3,6-7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUQJDSKNBDITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2500211.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile](/img/structure/B2500214.png)

![(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2500217.png)

![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)
![N-(2,3-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2500220.png)
![5-Fluoro-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2500221.png)
![7-chloro-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2500224.png)

![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)


